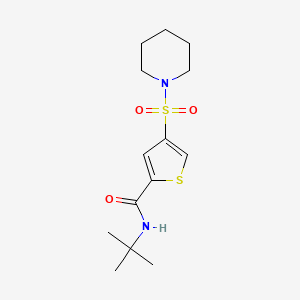

![molecular formula C16H25N5O2S B5563418 5-ethyl-2,3-dimethyl-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5563418.png)

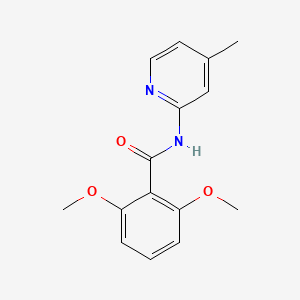

5-ethyl-2,3-dimethyl-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a complex organic molecule that contains several functional groups, including a pyrrolidine ring , a pyrazolo[1,5-a]pyrimidine core , and a sulfonyl group . These groups are common in many biologically active compounds and are often used in drug discovery .

Synthesis Analysis

While specific synthesis methods for this compound were not found, general methods for synthesizing similar compounds involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed rings . For example, pyrrolidine rings can be constructed from different cyclic or acyclic precursors . Pyrazolo[1,5-a]pyrimidines can be synthesized through various pathways .Molecular Structure Analysis

The molecular structure of this compound likely involves a five-membered pyrrolidine ring, a pyrazolo[1,5-a]pyrimidine core, and a sulfonyl group . The pyrrolidine ring is a saturated nitrogen heterocycle , and the pyrazolo[1,5-a]pyrimidine is a fused, rigid, and planar N-heterocyclic system .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The synthesis of pyrazolo[1,5-a]pyrimidines and related compounds often involves cyclocondensation reactions, microwave irradiation, or other specialized chemical synthesis techniques. These methods aim to introduce specific functional groups that could be relevant for biological activity or for further chemical modifications. The chemical properties, such as solubility, stability, and reactivity, of these compounds are crucial for their potential applications in various fields of research (Deohate & Palaspagar, 2020).

Antimicrobial and Anticancer Applications

Some derivatives of pyrazolo[1,5-a]pyrimidines have shown significant antimicrobial and anticancer activities. The structure-activity relationship studies help in understanding how different substitutions on the pyrazolo[1,5-a]pyrimidin-7-amine core affect its biological activity. For instance, novel pyrazolo[3,4-d]pyrimidines derivatives have been evaluated as anticancer and anti-5-lipoxygenase agents, showing promise in the development of new therapeutic agents (Rahmouni et al., 2016).

Potential as Serotonin Receptor Antagonists

Another area of research interest is the development of pyrazolo[1,5-a]pyrimidine derivatives as serotonin 5-HT6 receptor antagonists. These compounds could have implications in treating various neurological disorders, showcasing the versatility of this chemical scaffold in drug discovery (Ivachtchenko et al., 2011).

Advanced Materials and Catalysis

Beyond biomedical applications, pyrazolo[1,5-a]pyrimidines and related compounds have also been explored in the context of materials science and catalysis. For example, their use in synthesizing heterocyclic compounds that could serve as advanced materials or catalysts in organic reactions demonstrates the broad potential of these molecules (Rahmani et al., 2018).

Propiedades

IUPAC Name |

5-ethyl-2,3-dimethyl-N-(2-pyrrolidin-1-ylsulfonylethyl)pyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N5O2S/c1-4-14-11-15(21-16(18-14)12(2)13(3)19-21)17-7-10-24(22,23)20-8-5-6-9-20/h11,17H,4-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBEOOPASRWTRCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(C(=NN2C(=C1)NCCS(=O)(=O)N3CCCC3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-ethyl-2,3-dimethyl-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S*,5R*)-6-[(2-methyl-1,3-thiazol-4-yl)acetyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5563359.png)

![3-chloro-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5563382.png)

![4-[4-(7,8-dihydro-1,6-naphthyridin-6(5H)-ylcarbonyl)phenyl]-2-methyl-2-butanol](/img/structure/B5563387.png)

![4-[(2-pyridinylthio)methyl]-2(1H)-quinolinone](/img/structure/B5563409.png)

![8-(5-acetyl-2-pyridinyl)-2-(3-methoxybenzyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5563413.png)

![1-(3-chloro-4-fluorophenyl)-4-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5563420.png)

![N-[(1-methyl-1H-pyrrol-2-yl)methylene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B5563424.png)

![2,2-dimethyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]propanamide](/img/structure/B5563432.png)